Home > Products > Screening Compounds P107803 > E3 Ligase Ligand-linker Conjugate 17
E3 Ligase Ligand-linker Conjugate 17 -

E3 Ligase Ligand-linker Conjugate 17

Catalog Number: EVT-15272618
CAS Number:
Molecular Formula: C27H37N5O6
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-Linker Conjugate 17 is a synthesized compound that plays a critical role in targeted protein degradation, particularly within the framework of proteolysis-targeting chimera technology. This compound consists of three primary components: a ligand that binds to a specific protein of interest, a linker that connects the two ligands, and a ligand that binds to an E3 ubiquitin ligase. The E3 ligase is essential for marking proteins for degradation via the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .

Source and Classification

E3 Ligase Ligand-Linker Conjugate 17 is classified as a heterobifunctional molecule, specifically designed for applications in drug discovery and therapeutic interventions. It is part of a broader category known as PROTACs (proteolysis-targeting chimeras), which have garnered significant attention due to their potential to selectively degrade target proteins implicated in various diseases, including cancer . The compound is identified by its CAS number 1950635-16-1 and has been cited in numerous reputable scientific papers.

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-Linker Conjugate 17 involves several key steps:

  1. Ligand Synthesis: The ligands for both the target protein and the E3 ligase are synthesized separately, often through condensation reactions to form their core structures.
  2. Linker Attachment: The linker is then introduced via coupling reactions, which may involve alkylation to introduce necessary functional groups for binding.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product, ensuring high yield and purity .

Industrial production typically utilizes automated synthesizers to optimize reaction conditions and ensure consistent quality control throughout the process .

Molecular Structure Analysis

Structure and Data

The molecular formula of E3 Ligase Ligand-Linker Conjugate 17 is C27H37N5O6C_{27}H_{37}N_{5}O_{6}, with a molecular weight of approximately 527.6 g/mol . The compound's structure features distinct functional groups that facilitate its interaction with both the target protein and the E3 ligase, allowing it to form a ternary complex essential for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

E3 Ligase Ligand-Linker Conjugate 17 participates in various chemical reactions that modify its functional groups:

  • Oxidation: Used to modify specific functional groups on the ligands.
  • Reduction: Stabilizes the compound during synthesis.
  • Substitution: Allows for the introduction or replacement of functional groups as needed.

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and palladium on carbon as a catalyst during coupling reactions . The major products of these reactions are typically the modified ligands and the final conjugate.

Mechanism of Action

E3 Ligase Ligand-Linker Conjugate 17 operates by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome. This mechanism is vital for regulating protein levels within cells and has implications in various biological processes, including cell cycle regulation and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as density or boiling point may not be readily available, relevant chemical properties include:

  • Molecular Weight: Approximately 527.6 g/mol
  • Solubility: Typically soluble in organic solvents used in laboratory settings.

The compound's stability under various conditions is also crucial for its application in biological studies .

Applications

E3 Ligase Ligand-Linker Conjugate 17 has broad applications across multiple scientific fields:

  • Chemistry: Utilized as a tool for studying protein degradation pathways.
  • Biology: Employed in investigations into cellular processes and protein interactions.
  • Medicine: Explored for its potential in developing targeted therapies for diseases such as cancer.
  • Industry: Used in producing specialized chemicals and pharmaceuticals related to targeted protein degradation technologies .
Introduction to PROTAC Technology and E3 Ligase Ligand-Linker Conjugates

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) represents a paradigm shift from conventional occupancy-based inhibition to event-driven pharmacology. Traditional small-molecule inhibitors rely on blocking active sites of disease-causing proteins, often requiring sustained high doses that may lead to off-target effects and resistance. In contrast, proteolysis-targeting chimeras (PROTACs) hijack the ubiquitin-proteasome system (UPS) to achieve catalytic degradation of target proteins. These heterobifunctional molecules consist of three elements:

  • A ligand binding the protein of interest (POI)
  • An E3 ubiquitin ligase ligand
  • A chemical linker facilitating ternary complex formation

Upon binding both the POI and E3 ligase, PROTACs induce ubiquitination of the POI, marking it for proteasomal destruction. Crucially, PROTACs function substoichiometrically—a single molecule can degrade multiple POI copies—reducing dose requirements and potentially overcoming drug resistance caused by target overexpression or mutations [2] [6]. The first PROTAC, reported in 2001, utilized a peptide-based E3 ligand with limited cell permeability. The field advanced significantly with the introduction of small-molecule E3 ligands (e.g., VHL and CRBN recruiters), enabling the development of orally bioavailable degraders like ARV-471 (Phase III for breast cancer) [2] [4].

Table 1: Evolution of Key TPD Strategies

GenerationTime PeriodKey FeaturesLimitations
Peptide-based PROTACs2001-2008Peptide E3 ligands (e.g., VHL, β-TRCP); Proof-of-concept degradationLow cell permeability; Limited bioavailability
Small-molecule PROTACs2008–PresentCRBN/VHL ligands (e.g., Thalidomide analogs, VH032); Degraders like dBET1Hook effect; Limited E3 ligase repertoire
Next-gen Degraders2020–PresentMacrocyclic PROTACs; Tissue-specific E3 ligases; Nano-PROTACsSynthetic complexity; PK/PD optimization challenges

Role of E3 Ubiquitin Ligases in PROTAC Design

E3 ubiquitin ligases confer substrate specificity to the UPS by catalyzing ubiquitin transfer from E2 enzymes to target proteins. Humans encode >600 E3 ligases, categorized into:

  • RING (Really Interesting New Gene) Ligases: Directly transfer ubiquitin from E2 to substrate (e.g., CRBN, MDM2) [7]
  • HECT (Homologous to E6AP C-Terminus) Ligases: Form ubiquitin-thioester intermediates before substrate transfer (e.g., NEDD4)
  • RBR (RING-Between-RING) Ligases: Hybrid mechanism combining RING and HECT features (e.g., Parkin) [7]

Despite this diversity, >90% of clinical-stage PROTACs recruit only two E3 ligases:

  • Cereblon (CRBN): Binds immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide. Its solvent-exposed phthalimide ring allows linker attachment without significant affinity loss [4] [6].
  • Von Hippel-Lindau (VHL): Recognizes hydroxyproline-containing peptides (e.g., VH032). Linkers are typically attached to the carboxyl group of the central hydroxyproline residue [4] [8].

The restricted use of CRBN/VHL poses challenges, including resistance development and tissue-specific efficacy limitations. Emerging strategies explore agriculturally relevant E3 ligases (e.g., insect VHL homologs) and tissue-restricted E3s (e.g., KLHL40 in muscle) to expand the degradable proteome [5] [6].

Table 2: Key E3 Ligases Utilized in PROTAC Development

E3 LigaseLigand ExamplesLinker Attachment PointsTarget Proteins Degraded
CRBNThalidomide, Pomalidomide, LenalidomideC4-amine, Phthalimide C4′-oxyacetamideBRD4, IKZF1/3, ERα, AR
VHLVH032, (S,R,S)-AHPCHydroxyproline carboxylate, Aryl sulfonamidesBRD4, AR, IRAK4
MDM2Nutlin-3Imidazoline C1-positionBRD4, ALK
cIAPMV1Benzamide nitrogenc-MYC, KRAS

Structural and Functional Significance of E3 Ligase Ligand-Linker Conjugate 17

E3 Ligase Ligand-Linker Conjugate 17 (C~37~H~42~N~4~O~7~, MW: 654.75 g/mol) exemplifies the optimization of VHL-recruiting warheads for PROTAC synthesis. Its structure comprises:

  • VHL Ligand Core: Derived from (S,R,S)-AHPC (VH032), which inhibits VHL-HIF-1α interaction (K~d~ = 185 nM) [1] [8].
  • Linker: A rigid alkyl chain with an embedded alkyne group (click chemistry handle).
  • Exit Vector: Alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with POI ligands [8] [9].

Structural Advantages:

  • Conserved Binding Affinity: The linker attaches distal to the VHL-binding pocket, minimizing steric clashes. SPR assays confirm conjugate 17 retains VHL affinity (K~D~ < 200 nM) [1] [8].
  • Enhanced PROTAC Solubility: The PEG-free alkyl linker reduces hydrophobicity compared to traditional PEG-based linkers, improving cellular permeability [9] [10].
  • Synthetic Versatility: The terminal alkyne allows modular "click" conjugation with azide-functionalized POI ligands, streamlining PROTAC assembly. This facilitated the synthesis of ARD-266—a potent androgen receptor (AR) degrader (DC~50~ < 1 nM) [8].

Functional Applications:

  • ARD-266 Synthesis: Conjugate 17 was coupled to an AR antagonist via triazole formation, demonstrating >90% AR degradation in VCaP prostate cancer cells [8].
  • Hook Effect Mitigation: The moderate VHL affinity (vs. high-affinity analogs) reduces binary complex formation, minimizing the "hook effect" where excess PROTAC inhibits degradation [2].

Table 3: Synthetic Routes to E3 Ligase Ligand-Linker Conjugates

Conjugate TypeRepresentative CompoundKey Synthetic StepsApplication in PROTACs
VHL-based(S,R,S)-AHPC-PEG3-N3 [1]Peptide coupling of VH032 with PEG~3~-azide linkerBET degraders (e.g., MZ1)
CRBN-basedThalidomide-4'-ether-alkylC~2~-amine [3] [10]Nucleophilic substitution at phthalimide C4′BTK degraders; FoxP3-targeting PROTACs
Click-ReadyConjugate 17 [8] [9]Amidation of VH032-COOH with propargylamine linkerARD-266 (AR degrader)

Challenges and Innovations:

  • Linker Length Optimization: Conjugate 17’s C~6~ alkyl linker length was empirically tuned to maximize ternary complex formation efficiency for AR degradation [8] [10].
  • E3 Ligase Selectivity: Computational modeling confirms conjugate 17’s negligible binding to CRBN or MDM2, preventing off-target degradation [4].

Table 4: Key Compounds Mentioned in the Article

Compound NameCAS NumberE3 Ligase TargetKey Applications
E3 Ligase Ligand-Linker Conjugate 17Not publicly disclosedVHLSynthesis of ARD-266 and related PROTACs
(S,R,S)-AHPC-PEG3-N31797406-80-4VHLBET degraders; Chemical biology probes
Thalidomide-4'-ether-alkylC2-amine HCl2341840-99-9CRBNBTK degraders; Immunomodulatory PROTACs
Pomalidomide-PEG4-C-COOH2097938-44-6CRBNSMARCA2/4 degraders; Antiviral PROTACs
VH032-PEG5-C6-Cl1799506-06-1VHLHaloPROTAC systems

Table 5: Biophysical Properties of E3 Ligase Ligand-Linker Conjugate 17

PropertyValueMethodSignificance
Molecular Weight654.75 g/molHRMSOptimal for cell permeability (Rule of 5)
Click HandleTerminal alkyneNMREnables CuAAC with azide-functionalized warheads
VHL Binding AffinityK~D~ ~200 nMSPREnsures efficient ternary complex formation
Solubility>100 µM in PBSHPLCRedves aggregation-related cytotoxicity
Stabilityt~1/2~ > 24h (plasma)LC-MSSuitable for in vivo applications

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 17

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione

Molecular Formula

C27H37N5O6

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35)

InChI Key

CUKAWCHYNUCFBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.